Home > Products > Screening Compounds P66890 > N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 955305-63-2

N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3112515
CAS Number: 955305-63-2
Molecular Formula: C22H21ClN6
Molecular Weight: 404.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N(4)-Methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Key differences include the substituents at the N(4) position, where the related compound has two methyl groups, and the absence of a phenyl group at the 1-position and a piperidine ring at the 6-position compared to the main compound. []

N(4)-Cyclohexyl-N(4)-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

    N(4)-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

      2-{4-(6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl}ethanol

      • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It differs in the substituents at the 4 and 6 positions, with a piperazine ring linked to an ethanol group at the 4-position and an amino group at the 6-position, while lacking the phenyl group at the 1-position and having a piperazine instead of a piperidine ring compared to the main compound. []

      N(4)-Methyl-N(4)-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine monohydrate

      • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It differs in the N(4) substituents, having a methyl and a 4-methylphenyl group, and lacks the phenyl group at the 1-position and the piperidine ring at the 6-position compared to the main compound. []

      N(4)-Ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate

      • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It differs in the N(4) substituents, having an ethyl and a phenyl group, and lacks the 3-chlorophenyl group at the N position, the phenyl group at the 1-position, and the piperidine ring at the 6-position compared to the main compound. []

      N(4)-(4-Methoxyphenyl)-N(4)-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate

      • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It differs in the N(4) substituents, having a 4-methoxyphenyl and a methyl group, and lacks the 3-chlorophenyl group at the N position, the phenyl group at the 1-position, and the piperidine ring at the 6-position compared to the main compound. []

      N(4)-4-Benzyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine monohydrate

      • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It differs in the N(4) substituents, having a 4-benzyl and a phenyl group, and lacks the 3-chlorophenyl group at the N position, the phenyl group at the 1-position, and the piperidine ring at the 6-position compared to the main compound. []

      {4-(Pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine} ethanol hemisolvate hemihydrate

      • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It differs significantly in its substituents, having a pyrrolidine ring at the 4-position and an amine group at the 6-position, and lacks the 3-chlorophenyl and phenyl groups at the N and 1-positions, respectively, and has a pyrrolidine ring instead of a piperidine ring compared to the main compound. []

      4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

      • Compound Description: This compound, known as AZD5363, is a potent and selective inhibitor of AKT (Protein kinase B). It is being investigated for its potential in cancer treatment, specifically in melanoma. []
      • Relevance: While this compound does not share the core pyrazolo[3,4-d]pyrimidine scaffold, it is included due to its use in combination therapy with a pyrazolo[3,4-d]pyrimidine-based WEE1 inhibitor, AZD1775, to target AKT and WEE1 simultaneously in melanoma. This combination has shown synergistic effects in reducing melanoma cell survival and tumor growth. [] This research highlights the potential of combining structurally distinct compounds with complementary mechanisms of action to enhance therapeutic efficacy in cancer treatment.

      2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775)

      • Compound Description: AZD1775 is a potent and selective inhibitor of WEE1 (mitotic inhibitor kinase) that is currently being investigated in clinical trials for cancer treatment. []
      • Relevance: This compound is a potent and selective inhibitor of WEE1 (mitotic inhibitor kinase) that is currently being investigated in clinical trials for cancer treatment. Importantly, it shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with N-(3-Chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the relevance of this scaffold in medicinal chemistry. Additionally, the research indicates that simultaneous targeting of AKT and WEE1 using a combination of AZD5363 and AZD1775 holds promise for enhancing AKT-based therapies in melanoma. []
      Overview

      N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a piperidine moiety, contributing to its biological activity.

      Source and Classification

      This compound is often classified under heterocyclic compounds due to the presence of multiple ring structures, specifically the pyrazolo and pyrimidine rings. It has been studied for its role as an inhibitor of various kinases, particularly in the context of cancer treatment. Its synthesis and modifications have been explored in numerous research articles and patents, indicating its significance in medicinal chemistry .

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be approached through several methodologies. A common method involves the condensation of appropriate precursors under acidic or basic conditions.

      1. Starting Materials: The synthesis typically begins with 3-chloroaniline and phenyl hydrazine, which react to form an intermediate hydrazone.
      2. Cyclization: This intermediate undergoes cyclization with a suitable carbonyl compound to form the pyrazolo[3,4-d]pyrimidine framework.
      3. Piperidine Introduction: The piperidine group can be introduced via nucleophilic substitution reactions, where piperidine reacts with an activated halide derivative of the pyrazolo compound.

      These steps may involve various solvents and catalysts to optimize yield and purity .

      Molecular Structure Analysis

      Structure and Data

      The molecular formula for N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C19_{19}H19_{19}ClN5_{5}. The structure features:

      • Pyrazolo Ring: A five-membered ring containing two nitrogen atoms.
      • Pyrimidine Ring: A six-membered ring with two nitrogen atoms.
      • Piperidine Moiety: A six-membered saturated ring containing one nitrogen atom.

      The spatial arrangement and electronic properties imparted by these groups are critical for the compound's biological activity.

      Chemical Reactions Analysis

      Reactions and Technical Details

      N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:

      1. Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution to introduce different substituents.
      2. Cyclization: Further cyclization reactions can modify the pyrazolo structure to enhance biological activity.
      3. Deprotection Reactions: If protective groups are used during synthesis, deprotection steps are necessary to obtain the final active compound.

      These reactions can be influenced by factors such as temperature, solvent choice, and reaction time .

      Mechanism of Action

      Process and Data

      The mechanism of action for N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves inhibition of specific kinases involved in cell signaling pathways related to cancer proliferation.

      1. Kinase Inhibition: The compound binds to the ATP-binding site of target kinases, preventing phosphorylation of downstream signaling molecules.
      2. Cell Cycle Arrest: By inhibiting these pathways, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
      3. Apoptosis Induction: Additionally, it may promote apoptosis through modulation of pro-apoptotic factors.

      Quantitative structure–activity relationship studies have provided insights into how structural modifications affect potency against specific kinases .

      Physical and Chemical Properties Analysis

      Physical and Chemical Properties

      N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:

      • Molecular Weight: Approximately 350 g/mol.
      • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
      • Melting Point: Typically ranges from 150°C to 160°C depending on purity.

      These properties are crucial for formulation development in pharmaceutical applications .

      Applications

      Scientific Uses

      The primary applications of N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

      1. Cancer Therapy: As a kinase inhibitor targeting specific pathways involved in tumor growth.
      2. Research Tool: Used in studies investigating cellular signaling mechanisms and drug resistance.
      3. Lead Compound Development: Serves as a scaffold for developing new derivatives with enhanced efficacy or reduced side effects.

      Ongoing research continues to explore its potential across various therapeutic areas beyond oncology .

      Properties

      CAS Number

      955305-63-2

      Product Name

      N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

      IUPAC Name

      N-(3-chlorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

      Molecular Formula

      C22H21ClN6

      Molecular Weight

      404.9

      InChI

      InChI=1S/C22H21ClN6/c23-16-8-7-9-17(14-16)25-20-19-15-24-29(18-10-3-1-4-11-18)21(19)27-22(26-20)28-12-5-2-6-13-28/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,25,26,27)

      InChI Key

      LHLBLDFMAOSYBM-UHFFFAOYSA-N

      SMILES

      C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.